molecular formula C24H17N3O3S B2552610 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide CAS No. 313405-89-9

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide

Cat. No.: B2552610
CAS No.: 313405-89-9
M. Wt: 427.48
InChI Key: VYEAGFMTDYKNTQ-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is a complex organic compound that features a combination of pyrrolidinone, naphthalene, thiazole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring.

    Naphthalene Substitution: Introducing the naphthalene moiety through a Friedel-Crafts acylation reaction.

    Pyrrolidinone Attachment: Coupling the pyrrolidinone derivative with the thiazole-naphthalene intermediate.

    Benzamide Formation: Finally, attaching the benzamide group through an amide coupling reaction using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or naphthalene rings, using oxidizing agents like mCPBA or KMnO4.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidinone or benzamide moieties, using reducing agents like LiAlH4 or NaBH4.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: mCPBA, KMnO4, H2O2

    Reducing Agents: LiAlH4, NaBH4, H2/Pd-C

    Coupling Reagents: EDCI, DCC, HATU

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

Medicinal chemistry applications could include the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease processes.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(phenyl)thiazol-2-yl)benzamide
  • 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide
  • 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide

Uniqueness

The uniqueness of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds. This could make it particularly valuable in applications where these specific properties are desired.

Biological Activity

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological mechanisms associated with this compound, drawing from various research studies and findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiazole ring and a dioxopyrrolidine moiety. Its molecular formula is C18H16N2O3SC_{18}H_{16}N_2O_3S, and it has been synthesized through various methods, including multi-component reactions that yield high purity and yield of the desired product.

Synthesis Overview

  • Starting Materials : The synthesis often employs N-hydroxysuccinimide and various aromatic aldehydes.
  • Reagents : Common reagents include BF3·Et2O as a catalyst for promoting the reaction.
  • Yield : Typical yields range from 57% to 66%, depending on the specific reaction conditions used.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For example, thiazole-containing compounds have shown potent antiproliferative effects against various cancer cell lines, including breast (T-47D) and lung (A549) cancer cells. In particular, compounds similar to this compound demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects on cell proliferation.

CompoundCancer Cell LineIC50 (µM)
4aT-47D0.88
4bA5493.92

The mechanism by which these compounds exert their antitumor effects often involves:

  • EGFR Inhibition : Many thiazole derivatives inhibit the epidermal growth factor receptor (EGFR), leading to reduced cell proliferation and induction of apoptosis.
  • Cell Cycle Arrest : Studies have shown that these compounds can cause cell cycle arrest at the sub-G1 phase, further contributing to their antitumor activity.

Antimicrobial Properties

In addition to their anticancer potential, derivatives of this compound have also been evaluated for antimicrobial activity. For instance, some studies reported moderate to excellent antifungal activities against several pathogenic fungi. The mechanism often involves disruption of fungal cell membranes or inhibition of essential metabolic pathways.

Case Studies and Research Findings

  • Study on Antiproliferative Effects :
    • A study published in Journal of Medicinal Chemistry demonstrated that thiazole-pyrazoline derivatives exhibited significant antiproliferative activity against T-47D cells with IC50 values as low as 0.75 µM. The study also included molecular docking studies showing favorable interactions with EGFR .
  • Antifungal Activity Assessment :
    • Another research article highlighted the synthesis of pyrazole derivatives with antifungal properties. The derivatives were tested against various phytopathogenic fungi, showing promising results that could be attributed to structural similarities with known antifungal agents .

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3S/c28-21-12-13-22(29)27(21)17-10-8-16(9-11-17)23(30)26-24-25-20(14-31-24)19-7-3-5-15-4-1-2-6-18(15)19/h1-11,14H,12-13H2,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEAGFMTDYKNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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